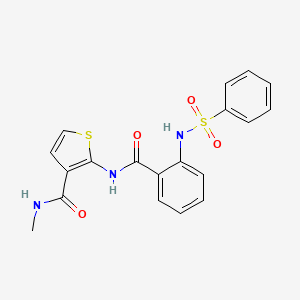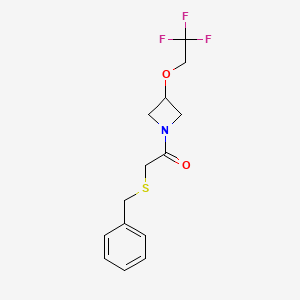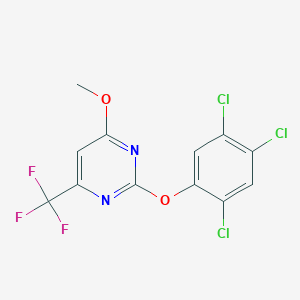![molecular formula C14H16N2OS B2657636 2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole CAS No. 2097893-81-5](/img/structure/B2657636.png)
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a pyrrolidine ring substituted with a methylsulfanyl group, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Coupling with Indole: The final step involves coupling the pyrrolidine derivative with an indole moiety. This can be achieved through a condensation reaction using a coupling agent like carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure efficient conversion.
Catalysts: Using catalysts to accelerate reaction rates and improve selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Applications De Recherche Scientifique
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The methylsulfanyl group and the indole moiety can play crucial roles in binding to these targets and modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-quinoline: Similar structure but with a quinoline ring instead of an indole ring.
Uniqueness
2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole is unique due to the presence of both the indole ring and the methylsulfanyl-substituted pyrrolidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1H-indol-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-18-11-6-7-16(9-11)14(17)13-8-10-4-2-3-5-12(10)15-13/h2-5,8,11,15H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITJDCUQBXJVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2657553.png)
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)
![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B2657563.png)
![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)
![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2657566.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2657568.png)
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)
![(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2657572.png)

![N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)
